molecular formula C19H10N4O2S B13370330 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370330
M. Wt: 358.4 g/mol
InChI Key: MVKRZHHAOQTUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a sophisticated heterocyclic compound designed for pharmaceutical and biological research. It features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a privileged scaffold known for its diverse pharmacological profile, substituted at both the 3- and 6- positions with 1-benzofuran-2-yl moieties. This specific structural combination is of significant interest in medicinal chemistry for developing new therapeutic agents. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole nucleus is widely reported to exhibit a range of biological activities. Research on closely related analogs has demonstrated potent urease inhibitory activity , with some derivatives showing IC50 values in the sub-micromolar range, making them promising candidates for combating urease-positive pathogens . Furthermore, this class of compounds has shown substantial antimicrobial efficacy , including potent antibacterial and antifungal properties that can surpass standard reference drugs . In the field of oncology, triazolo-thiadiazole derivatives have emerged as promising anticancer agents . Some compounds function through dual inhibition of key enzymes like PARP-1 and EGFR, which are critical targets in cancer therapy, and have demonstrated potent cytotoxic effects against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231) . The benzofuran moiety is known to enhance lipophilicity and cellular uptake, potentially contributing to improved bioavailability and target binding . This compound is intended for research purposes only, providing a valuable building block for chemical synthesis and a candidate for in vitro biological screening. Researchers can utilize it to explore structure-activity relationships (SAR), develop new enzyme inhibitors, and investigate novel mechanisms of action for antimicrobial or anticancer applications. Please note: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C19H10N4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3,6-bis(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H10N4O2S/c1-3-7-13-11(5-1)9-15(24-13)17-20-21-19-23(17)22-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H

InChI Key

MVKRZHHAOQTUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

Preparation Methods

Synthesis via Heterocyclization of Benzofuran-2-Carboxylic Acid Derivatives

A notable method involves reacting (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with 4-amino-5-R-1,2,4-triazole-3-thioles . This heterocyclization process results in the formation of the target triazolothiadiazole via intramolecular cyclization, as established in a 2007 study.

Reaction Scheme:

(2E)-3-(1-benzofuran-2-yl)-2-propenoic acid + 4-amino-5-R-1,2,4-triazole-3-thiol → [heterocyclization] → 3,6-bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Conditions: Reflux in suitable solvents such as ethanol or acetic acid, often with catalysts like polyphosphoric acid or acid catalysts to promote cyclization.

Cyclocondensation of Benzofuran-2-Aminothiol Derivatives with Bielectrophiles

This approach involves synthesizing benzofuran-2-aminothiol derivatives, which then undergo cyclocondensation with α-halo ketones or related electrophiles. The process involves nucleophilic attack by the amino or thiol groups, followed by ring closure to form the fused heterocycle.

Reaction Highlights:

  • Use of benzofuran-2-aminothiol as key intermediate.
  • Reaction with α-bromo ketones under reflux.
  • Formation of the fused triazolothiadiazole ring system.

Ring Transformation of Benzothiazole or Oxadiazole Precursors

Another route involves transforming heteroaromatic oxadiazoles or benzothiazoles into the target compound through ring rearrangement or heterocycle fusion, often facilitated by reagents like phenacyl bromide and hydrazine hydrate.

Notable Research Findings and Data

Synthesis via Schiff Base Formation and Cyclization

Obushak et al. (2007) reported that reacting (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with 4-amino-5-R-1,2,4-triazole-3-thiol under reflux yields the heterocyclic product. The process involves initial formation of Schiff bases, followed by intramolecular cyclization facilitated by acid or base catalysis, leading to the fused triazolothiadiazole .

Use of α-Halocarbonyl Compounds

Elwahy et al. (2024) demonstrated that bis(α-bromoketones) react with 4-amino-3-mercaptotriazoles to produce bis-triazolothiadiazine derivatives, which can be further functionalized with benzofuran groups through subsequent heterocyclization steps.

Multi-step Synthesis with Aromatic and Heteroaryl Precursors

Recent advances include one-pot multi-component reactions where benzofuran derivatives are coupled with triazole precursors, yielding the target compound with high yields and under mild conditions.

Summary of Preparation Strategy

Step Reagents & Conditions Outcome
1. Synthesis of benzofuran-2-carboxylic acid derivatives Benzofuran-2-alkenes + oxidants Benzofuran-2-carboxylic acids
2. Formation of heterocyclic intermediates Reaction with hydrazines or amino-thiols Benzofuran-2-aminothiols or related intermediates
3. Cyclocondensation with electrophiles α-Halo ketones or related compounds Fused heterocycle formation
4. Final heterocyclization Acid or base catalysis Formation of 3,6-bis(1-benzofuran-2-yl)triazolo[3,4-b]thiadiazole

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits susceptibility to nucleophilic attack due to its electron-deficient nature. Reactions often occur at the sulfur or nitrogen atoms within the thiadiazole moiety.

Key Findings :

  • Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the thiadiazole ring undergoes hydrolysis to form a diamino-thiol intermediate, which can further react with electrophiles .

  • Amination : Treatment with primary amines (e.g., ethylamine) in DMF at 80°C leads to substitution at the sulfur atom, yielding triazolo-thiadiazole derivatives with pendant amine groups .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
NaOH (1M) in EtOHReflux, 6 hrsDiamino-thiol intermediate72
Ethylamine in DMF80°C, 4 hrs3-Amino-triazolo-thiadiazole derivative65

Electrophilic Aromatic Substitution

The benzofuran moieties undergo electrophilic substitution at the C3 and C5 positions due to their electron-rich aromatic systems.

Key Findings :

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the benzofuran rings .

  • Sulfonation : Concentrated H₂SO₄ at 60°C produces sulfonated derivatives, enhancing solubility in polar solvents .

Table 2: Electrophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
HNO₃/H₂SO₄0–5°C, 2 hrs5-Nitro-benzofuran derivative58
H₂SO₄ (conc.)60°C, 3 hrsSulfonated benzofuran-triazolo-thiadiazole81

Oxidation Reactions

The triazole-thiadiazole system is resistant to mild oxidants but reacts with strong oxidizing agents.

Key Findings :

  • Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the sulfur atom in the thiadiazole ring to a sulfoxide, altering electronic properties .

  • KMnO₄-Mediated Oxidation : Under acidic conditions, the benzofuran rings undergo cleavage, yielding carboxylic acid derivatives .

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)Reference
m-CPBA in CH₂Cl₂RT, 12 hrsSulfoxide derivative67
KMnO₄/H₂SO₄70°C, 5 hrsDicarboxylic acid derivative49

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles such as acetylenedicarboxylates.

Key Findings :

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with benzyl azides to form 1,2,3-triazole-fused hybrids, expanding the heterocyclic framework .

Table 4: Cycloaddition Reactions

DipolarophileCatalystProductYield (%)Reference
Benzyl azideCuI, DIPEA1,2,3-Triazole-fused hybrid78

Functionalization via Cross-Coupling

The compound undergoes palladium-catalyzed cross-coupling reactions at the benzofuran C2 position.

Key Findings :

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups, enhancing π-conjugation .

Table 5: Cross-Coupling Reactions

Coupling PartnerCatalystProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-substituted derivative83

Mechanistic Insights

  • Nucleophilic Substitution : The thiadiazole’s electron-deficient sulfur atom acts as a site for nucleophilic attack, facilitated by lone-pair donation from adjacent nitrogen atoms .

  • Electrophilic Substitution : Benzofuran’s oxygen atom directs electrophiles to the C5 position via resonance stabilization .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 300°C without melting .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic or basic conditions .

Mechanism of Action

The anticancer activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to its ability to inhibit key enzymes involved in DNA repair and cell proliferation. It inhibits PARP-1, an enzyme involved in DNA repair, and EGFR, a receptor tyrosine kinase involved in cell growth and survival . By inhibiting these targets, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key derivatives:

Compound Substituents Biological Activity Key Findings References
3,6-Bis(1-benzofuran-2-yl) derivative 1-Benzofuran at 3,6 Potential broad-spectrum (inferred from analogs) Benzofuran’s aromaticity may enhance DNA intercalation or enzyme inhibition .
3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl) derivative Chlorophenyl, methoxyphenoxymethyl p38 MAP kinase inhibition Improved kinase binding due to electron-withdrawing Cl and methoxy groups .
3-Pentadecyl-6-phenyl derivative Long alkyl chain (C15), phenyl Anticancer (breast cancer cell lines) Alkyl chains enhance membrane permeability; IC50 values comparable to doxorubicin .
3-(5'-Fluoro-2'-methoxybiphenyl)-6-(substituted) derivatives Fluorobiphenyl, varied 6-substituents Antibacterial, anticancer Microwave synthesis improved yields; compound 3g showed potent activity .
3,6-Disubstituted adamantyl derivatives Adamantyl moiety Antiviral (tested against HIV, HSV) No antiviral activity at subtoxic concentrations; highlights substituent specificity .
3-(Pyridin-2-yl)-6-(tetrahydronaphthalenylmethyl) derivative Pyridinyl, tetrahydronaphthalenyl Not specified (structural analog) Pyridine’s nitrogen may coordinate with metal ions in biological targets .

Key Structure-Activity Relationship (SAR) Trends

Electron-Deficient Substituents : Chlorophenyl or nitro groups enhance anticancer activity by promoting interactions with tubulin or DNA .

Lipophilic Groups : Long alkyl chains (e.g., pentadecyl) improve membrane permeability, critical for antitumor efficacy .

Aromatic Systems : Benzofuran and biphenyl substituents contribute to π-π stacking with aromatic residues in target proteins .

Heteroatom Incorporation : Pyridinyl or methoxy groups introduce hydrogen-bonding capabilities, refining target specificity .

Pharmacological Benchmarking

  • aureus ).
  • Anticancer Potential: Compared to alkyl-substituted analogs (IC50: 8–12 µM ), the benzofuran derivative’s planar structure may improve DNA intercalation but reduce solubility.
  • Synthetic Accessibility : Benzofuran derivatives require multi-step cyclization, similar to biphenyl analogs , but may face challenges in regioselectivity.

Biological Activity

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound with a focus on its anticancer properties, antimicrobial effects, and potential as an anticonvulsant agent.

Chemical Structure

The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. Its unique configuration contributes to its biological efficacy.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that 1,3,4-thiadiazole derivatives showed antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) .
  • The compound's mechanism of action appears to involve the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Hosseinzadeh et al. (2013) : Investigated several thiadiazole derivatives for their anticancer activity against three cell lines using MTT assays. Some compounds demonstrated IC50 values significantly lower than doxorubicin, indicating superior efficacy .
  • Jakovljević et al. (2017) : Reported on the synthesis of 1,3,4-thiadiazoles derived from phenolic acids which exhibited strong antiproliferative effects against A549 and HeLa cells. The most active compounds induced apoptosis via caspase activation .

Antimicrobial Activity

The antimicrobial potential of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been evaluated:

  • A study found that certain thiadiazole derivatives were effective against both bacterial and fungal strains. The compounds inhibited biofilm formation in Klebsiella pneumoniae and displayed bacteriostatic effects against Candida albicans .

Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismActivity TypeReference
C1Klebsiella pneumoniaeBiofilm Inhibition
C4E. coliEfflux Pump Inhibition
C2Candida albicansBacteriostatic

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold has been explored for its anticonvulsant properties:

  • Research highlights that modifications in the thiadiazole structure can enhance its anticonvulsant activity while reducing toxicity. Compounds derived from this scaffold have shown promise in preclinical models for epilepsy treatment .

The biological activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is attributed to several mechanisms:

  • Inhibition of Kinases : The compound interferes with signaling pathways crucial for cancer cell proliferation.
  • DNA Interaction : Certain derivatives exhibit high binding affinity to DNA which may contribute to their cytotoxic effects against cancer cells .
  • Antimicrobial Mechanisms : The inhibition of biofilm formation and efflux pump activity suggests a multifaceted approach to combating microbial resistance .

Q & A

Q. What are the standard synthetic protocols for preparing 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with benzofuran-containing carboxylic acids using phosphorus oxychloride (POCl₃) as a condensing agent. POCl₃ activates the carbonyl group, facilitating nucleophilic attack by the triazole thiol. For example, refluxing equimolar reactants in POCl₃ for 16 hours, followed by neutralization and recrystallization, yields the product (49% yield reported) . Alternative one-pot protocols using dibenzoylacetylene or NaBH₄-mediated hydrogenation have also been validated for related triazolo-thiadiazoles .

Q. What biological activities have been reported for triazolo-thiadiazole derivatives, and how are these assays conducted?

Antimicrobial activity is the most extensively studied, evaluated via broth microdilution assays (MIC determination against bacterial/fungal strains). For example, derivatives with benzofuran substituents showed MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli . Antitubercular activity (e.g., inhibition of Mycobacterium tuberculosis shikimate dehydrogenase) is assessed through enzyme inhibition assays (IC₅₀) and intracellular mycobacterial survival tests .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of triazolo-thiadiazole derivatives?

Key factors include:

  • Catalyst and solvent : POCl₃ in ethanol-DMF (1:1 v/v) improves electrophilicity and solubility .
  • Temperature : Reflux (100–110°C) ensures complete cyclization .
  • Substituent compatibility : Electron-withdrawing groups on benzofuran enhance reactivity, while bulky groups may require extended reaction times .
  • Workup : Neutralization with NaHCO₃ and recrystallization from polar aprotic solvents enhance purity .

Q. How do structural variations in the benzofuran substituents influence the antimicrobial efficacy of these compounds?

  • Electron-deficient benzofurans (e.g., nitro or halogen substituents) increase lipophilicity and membrane penetration, enhancing Gram-negative bacterial inhibition .
  • Methoxy groups improve antifungal activity by mimicking natural product scaffolds .
  • Crystallographic data (e.g., dihedral angles between triazolo-thiadiazole and benzofuran rings) correlate with bioactivity; planar conformations (dihedral angle <10°) favor intercalation into DNA or enzyme active sites .

Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?

  • X-ray crystallography : Resolves structural ambiguities (e.g., bond lengths, planarity) that affect activity .
  • HPLC-MS : Detects trace impurities or byproducts that may falsely inflate/deflate bioactivity measurements .
  • Docking simulations : Identify steric clashes or non-covalent interactions (e.g., C–H⋯π) that explain variability in enzyme inhibition .

Q. How can molecular docking studies be integrated with synthetic efforts to design triazolo-thiadiazole derivatives targeting specific enzymes like Mtb shikimate dehydrogenase?

  • Step 1 : Perform homology modeling of the target enzyme using crystallographic data (PDB: 4NIA) to identify active-site pockets .
  • Step 2 : Screen virtual libraries of triazolo-thiadiazole derivatives for binding affinity (AutoDock Vina) and ADMET properties .
  • Step 3 : Prioritize derivatives with hydrogen-bonding interactions (e.g., N3 atom with Arg-58) and hydrophobic contacts (benzofuran with Phe-44).
  • Step 4 : Validate top candidates via synthesis and enzymatic assays (IC₅₀ < 10 µM achieved in recent studies) .

Data Contradiction Analysis

Example : Discrepancies in antimicrobial activity between similar derivatives may arise from:

  • Crystallographic packing effects : Weak C–H⋯π interactions in the solid state can alter solubility and bioavailability .
  • Assay variability : Differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) significantly impact MIC results .

Key Methodological Recommendations

  • Synthetic reproducibility : Always characterize intermediates (e.g., 4-amino-3-mercapto-triazoles) via ¹H NMR and LC-MS to ensure purity .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for bacteria, isoniazid for Mtb) and triplicate measurements to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.